molecular formula C6H15ClN2O2 B3044152 L-Lysine-3,3,4,4,5,5,6,6-D8 hcl CAS No. 344298-93-7

L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

Cat. No.: B3044152
CAS No.: 344298-93-7
M. Wt: 190.7 g/mol
InChI Key: BVHLGVCQOALMSV-RLIARQKESA-N
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Description

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a deuterated form of L-lysine, an essential amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions on the lysine molecule. The deuteration enhances the compound’s utility in various scientific applications, particularly in the fields of biochemistry and molecular biology. The molecular formula of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is C6H6D8N2O2·HCl, and it has a molecular weight of approximately 190.70 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

    Chemical Synthesis: Deuterated lysine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.

Industrial Production Methods

Industrial production of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Fermentation: Using genetically modified microorganisms to produce deuterated lysine.

    Chemical Synthesis: Employing deuterated reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxo derivatives of lysine.

    Reduction: Alcohol derivatives of lysine.

    Substitution: Various alkylated or acylated lysine derivatives.

Scientific Research Applications

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride has numerous applications in scientific research, including:

    Biochemistry: Used as a tracer in metabolic studies to investigate protein synthesis and degradation.

    Molecular Biology: Employed in mass spectrometry for the quantification of proteins and peptides.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lysine in the body.

    Industry: Applied in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves its incorporation into proteins and peptides in place of regular lysine. The deuterium labeling allows for the tracking and quantification of these molecules using techniques such as mass spectrometry. The molecular targets include enzymes and proteins involved in lysine metabolism and protein synthesis pathways .

Comparison with Similar Compounds

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can be compared with other deuterated lysine derivatives, such as:

    L-Lysine-4,4,5,5-D4 hydrochloride: Labeled with deuterium at different positions.

    L-Lysine-13C6,15N2 hydrochloride: Labeled with carbon-13 and nitrogen-15 isotopes.

    DL-Lysine-3,3,4,4,5,5,6,6-D8 dihydrochloride: A racemic mixture of deuterated lysine.

The uniqueness of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride lies in its specific deuterium labeling, which provides distinct advantages in certain analytical and research applications .

Properties

IUPAC Name

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-RLIARQKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a shaking flask having a volume of 500 ml was charged 100 ml of a medium (pH 7.0) comprising 2% of DL-lysine monohydrochloride, 0.2% of ammonium sulfate, 0.1% of potassium dihydrogen phosphate, 0.05% of magnesium sulfate and 0.02% of a yeast extract, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Yarrowia lipolytica IFO 1209 was inoculated into the medium, and cultured at 30° C. for 168 hours with shaking. The cell was removed by centrifuging 1000 ml of the above culture broth to obtain a supernatant. After the supernatant was adjusted to have pH 6.0 with hydrochloric acid, ultrafiltration was carried out in order to remove protein and others, whereby a filtrate was obtained. After activated carbon was added to the filtrate to effect decolorization, the filtrate was concentrated under reduced pressure, and 200 ml of ethanol was added to 20 g of the concentrate to obtain 5.8 g of D-lysine monohydrochloride as crude crystals. 5.8 ml of water was added to the crude crystals, and the crude crystals were dissolved by heating, and then recrystallized by cooling to obtain 2.9 g of crystals of D-lysine monohydrochloride.
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Synthesis routes and methods II

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
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Synthesis routes and methods III

Procedure details

6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
Reactant of Route 2
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
Reactant of Route 3
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
Reactant of Route 4
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
Reactant of Route 5
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
Reactant of Route 6
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

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